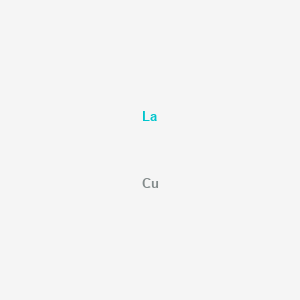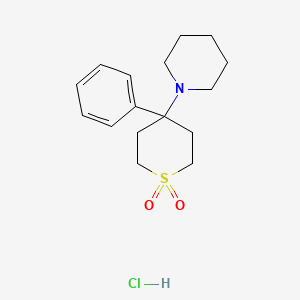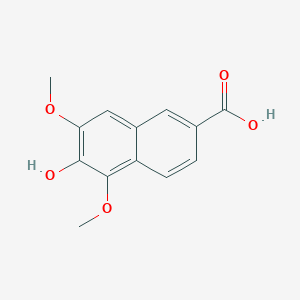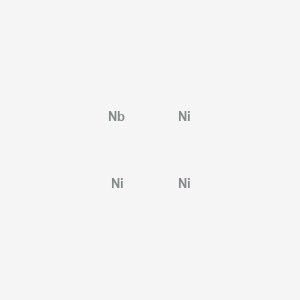
Niobium nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Niobium nickel is an intermetallic compound formed by the combination of niobium and nickel. Niobium, identified by its atomic number 41, is a soft, grey, crystalline, ductile transition metal. Nickel, with atomic number 28, is a silvery-white metal known for its high corrosion resistance and excellent mechanical properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: Niobium nickel can be synthesized through various methods, including:
Solid-State Reaction: This involves mixing niobium and nickel powders in stoichiometric ratios and heating them at high temperatures (typically around 1200°C) in an inert atmosphere to prevent oxidation.
Mechanical Alloying: This method involves the repeated fracturing and cold welding of niobium and nickel powders in a high-energy ball mill, leading to the formation of a homogeneous alloy.
Chemical Vapor Deposition: In this process, niobium and nickel chlorides are vaporized and then reacted in a high-temperature furnace to form this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of high-temperature vacuum sintering and carbon reduction methods. These methods ensure the production of high-purity this compound with controlled microstructures .
化学反应分析
Types of Reactions: Niobium nickel undergoes various chemical reactions, including:
Oxidation: this compound can oxidize to form niobium oxide and nickel oxide. This reaction is typically carried out at elevated temperatures in the presence of oxygen.
Reduction: The reduction of this compound can be achieved using hydrogen gas at high temperatures, leading to the formation of metallic niobium and nickel.
Substitution: this compound can undergo substitution reactions with other metals, leading to the formation of new intermetallic compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas at temperatures above 800°C.
Substitution: Other metal chlorides or fluorides in a high-temperature furnace.
Major Products:
Oxidation: Niobium oxide (Nb2O5) and nickel oxide (NiO).
Reduction: Metallic niobium and nickel.
Substitution: New intermetallic compounds such as niobium-titanium or niobium-cobalt
科学研究应用
Niobium nickel has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential use in biomedical implants due to its biocompatibility and corrosion resistance.
Medicine: Studied for its potential use in medical devices and implants, particularly in orthopedic and dental applications.
Industry: Used in the production of high-strength, corrosion-resistant alloys for aerospace, automotive, and nuclear industries .
作用机制
The mechanism by which niobium nickel exerts its effects is primarily through its unique physical and chemical properties. The compound’s high melting point, excellent mechanical strength, and corrosion resistance make it suitable for high-temperature and high-stress applications. At the molecular level, this compound interacts with other elements and compounds through various pathways, including electron transfer and catalytic activity. These interactions are influenced by the compound’s crystal structure and electronic configuration .
相似化合物的比较
Niobium nickel can be compared with other similar intermetallic compounds, such as:
Niobium-titanium: Known for its superconducting properties, making it valuable in the production of superconducting magnets.
Niobium-cobalt: Used in high-temperature applications due to its excellent thermal stability.
Niobium-tantalum: Exhibits similar chemical properties to this compound but with higher density and melting point.
Uniqueness: this compound stands out due to its balanced combination of mechanical strength, corrosion resistance, and high-temperature stability. These properties make it particularly valuable in applications where both durability and performance are critical .
属性
CAS 编号 |
12034-56-9 |
|---|---|
分子式 |
NbNi3 |
分子量 |
268.987 g/mol |
IUPAC 名称 |
nickel;niobium |
InChI |
InChI=1S/Nb.3Ni |
InChI 键 |
OBEGLKJENMBFDE-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Ni].[Ni].[Nb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




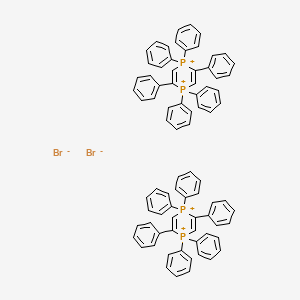
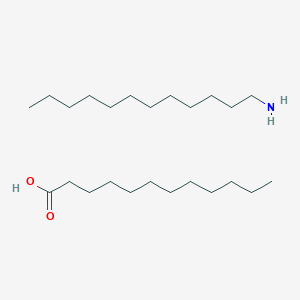
![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)


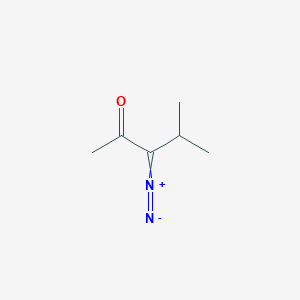


![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)
